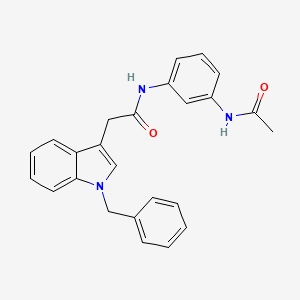
N-(3-acetamidophenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetamidophenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide is a compound related to various fields of organic and medicinal chemistry. While the specific compound is not extensively studied, related compounds have been explored for their diverse biological activities and structural properties.
Synthesis Analysis
- The synthesis of related compounds often involves cyclocondensation or reaction with acetyl chloride in dry benzene, as seen in the synthesis of N-substituted derivatives (Panchal & Patel, 2011).
Molecular Structure Analysis
- The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, a related compound, shows linearly extended conformation and weak non-standard C-H...O hydrogen bonds, suggesting similar potential structural characteristics in N-(3-acetamidophenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide (Camerman et al., 2005).
Chemical Reactions and Properties
- The compound's reactivity could be inferred from related compounds, such as N-(2-hydroxyphenyl)acetamide derivatives, which undergo transsilylation, highlighting potential reactive sites in the molecule (Nikonov et al., 2016).
Physical Properties Analysis
- The physical properties, including solubility and melting point, of similar compounds could be estimated based on their molecular structure, which often shows a combination of hydrophilic and hydrophobic areas affecting solubility (Camerman et al., 2005).
Chemical Properties Analysis
- Compounds with similar structures have shown properties like anticonvulsant activities, which could be related to specific molecular features such as phenyl groups and O atoms (Camerman et al., 2005).
- The presence of the acetamide group could imply certain chemical behavior, like the formation of hydrogen bonds, which influences the compound's chemical properties (Nikonov et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity : A derivative of this compound, 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, showed significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), being six times more potent than the standard drug Sultamicillin (Chaudhari et al., 2020).
Anti-Inflammatory Properties : The compound N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole showed significant anti-inflammatory activity, confirmed through in silico modeling targeting the cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).
Antioxidant Activity : A series of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives exhibited considerable antioxidant activity, with some compounds showing activity comparable to standards (Gopi & Dhanaraju, 2020).
Antitumor Activity : N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems demonstrated potential antitumor activity against human tumor cell lines (Yurttaş et al., 2015).
Antimicrobial and Antioxidant Agents : Benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, including similar structural compounds, exhibited potent antimicrobial activity and good antioxidant activity (Naraboli & Biradar, 2017).
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-(1-benzylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-18(29)26-21-10-7-11-22(15-21)27-25(30)14-20-17-28(16-19-8-3-2-4-9-19)24-13-6-5-12-23(20)24/h2-13,15,17H,14,16H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLICGZJFITMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

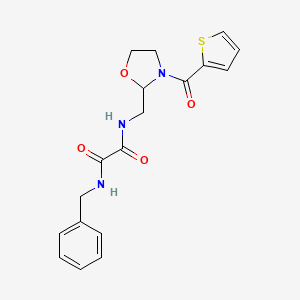
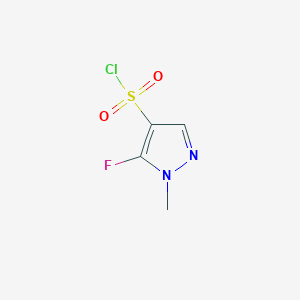
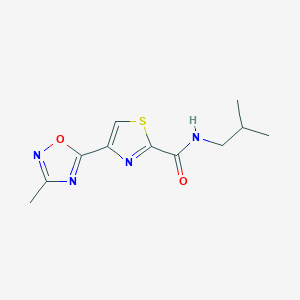
![1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2490349.png)
![4-[(Oxiran-2-yl)methyl]oxan-4-ol](/img/structure/B2490354.png)
![2-[(4-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2490355.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2490358.png)
![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2490359.png)
![2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B2490360.png)
![7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2490361.png)

![2-((4-Methoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2490364.png)
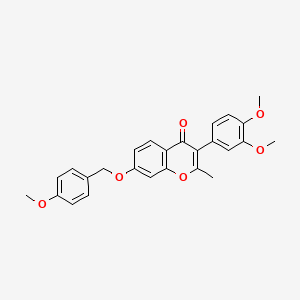
![4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2490366.png)